molecular formula C13H24ClN B13959991 8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane

8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane

Cat. No.: B13959991
M. Wt: 229.79 g/mol
InChI Key: XZDNUMSKJIKDAY-UHFFFAOYSA-N
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Description

8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane is a spiro compound characterized by its unique bicyclic structure, where two rings are connected by a single carbon atom. This compound is part of the azaspirodecane family, which is known for its three-dimensional structural properties and inherent rigidity. These characteristics make it a valuable scaffold in the synthesis of biologically active compounds and potential drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions. This method is convenient and utilizes commercially available reagents . Another approach involves the reaction of 1,1-pentamethylene oxalic acid with urea at elevated temperatures (150-200°C) to form the desired spiro compound .

Industrial Production Methods

For industrial production, the synthesis process is optimized for cost-effectiveness and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of readily available starting materials and efficient reaction pathways makes this compound suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized spiro compounds, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.4]nonane
  • 2-Oxa-7-azaspiro[4.4]nonane
  • 8-Oxa-2-azaspiro[4.5]decane

Uniqueness

8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane stands out due to its chloromethyl group, which provides unique reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H24ClN

Molecular Weight

229.79 g/mol

IUPAC Name

8-(chloromethyl)-2-propan-2-yl-2-azaspiro[4.5]decane

InChI

InChI=1S/C13H24ClN/c1-11(2)15-8-7-13(10-15)5-3-12(9-14)4-6-13/h11-12H,3-10H2,1-2H3

InChI Key

XZDNUMSKJIKDAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(C1)CCC(CC2)CCl

Origin of Product

United States

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